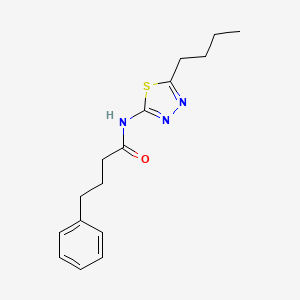![molecular formula C19H18F3N3O2S B4718892 N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4718892.png)
N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a chemical compound that has been extensively studied in the field of pharmacology. It is a piperazine derivative that has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is not fully understood. It is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by modulating the levels of certain cytokines in the body, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to decrease the levels of certain cytokines in the body, which are involved in the inflammatory response. Additionally, it has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in lab experiments is that it has been extensively studied and its mechanism of action is partially understood. Additionally, it has shown potential as a therapeutic agent for various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as an anti-cancer agent. Additionally, it may be beneficial to study its potential as an anti-inflammatory agent and its effects on the immune system. Further research is also needed to determine its safety and toxicity.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has shown potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c20-19(21,22)13-2-1-3-15(10-13)24-6-8-25(9-7-24)18(28)23-14-4-5-16-17(11-14)27-12-26-16/h1-5,10-11H,6-9,12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYRGBZKMWQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718809.png)
![9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4718818.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)


![6-chloro-4-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4718846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide](/img/structure/B4718847.png)
![N-[3-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B4718858.png)
![1-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4718867.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4718875.png)
![1-[4-(2-fluorophenoxy)butyl]piperidine](/img/structure/B4718884.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4718893.png)
![3-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4718910.png)